Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate
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Overview
Description
Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate is an organic compound with the molecular formula C8H14O2S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides and other nucleophiles can be used in the presence of bases like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share a similar thiopyran ring structure but differ in their functional groups.
4-Methyltetrahydropyran: This compound is similar but lacks the sulfur atom, making it less reactive in certain contexts
Uniqueness
Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester on the thiopyran ring
Properties
IUPAC Name |
methyl 4-methylthiane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBUWIDKNGVKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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